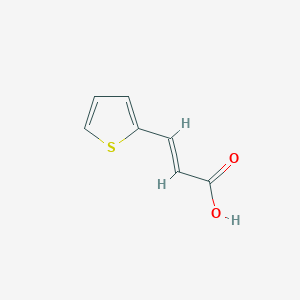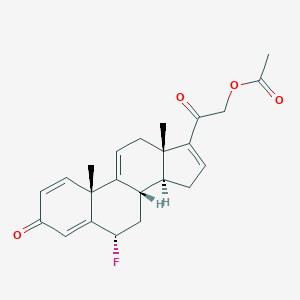
1-(4,4-Dimethylthiochroman-6-yl)ethanone
Vue d'ensemble
Description
L'enbutate d'icométhasone est un corticostéroïde glucocorticoïde synthétique. Il est connu pour ses puissantes propriétés anti-inflammatoires et a fait l'objet d'études pour diverses applications pharmacologiques. Malgré son potentiel, l'enbutate d'icométhasone n'a jamais été commercialisé .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'enbutate d'icométhasone peut être synthétisé par une série de réactions chimiques impliquant la modification des structures stéroïdiennes. L'une des méthodes consiste à faire réagir l'icométhasone avec des chlorures de sulfonyle tels que le chlorure de méthanesulfonyle ou le chlorure de p-toluènesulfonyle en présence d'une amine tertiaire et d'un solvant .
Méthodes de production industrielle
La production industrielle de l'enbutate d'icométhasone implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
L'enbutate d'icométhasone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure d'aluminium et de lithium, borohydrure de sodium.
Réactifs de substitution : Chlorures de sulfonyle, amines tertiaires.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction avec les chlorures de sulfonyle produit des esters de sulfonate, qui peuvent réagir davantage pour former divers dérivés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les modifications synthétiques.
Biologie : Investigué pour ses effets sur les processus cellulaires et l'inflammation.
Industrie : Applications potentielles dans le développement de médicaments et de formulations anti-inflammatoires.
Mécanisme d'action
L'enbutate d'icométhasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui entraîne des modifications de l'expression génique. Cela se traduit par la suppression des réponses inflammatoires et la modulation de la fonction immunitaire. Les cibles moléculaires comprennent divers médiateurs inflammatoires et voies impliquées dans la réponse immunitaire .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in treating inflammatory conditions such as asthma and skin diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and formulations.
Mécanisme D'action
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various inflammatory mediators and pathways involved in the immune response .
Comparaison Avec Des Composés Similaires
Composés similaires
Mométasone : Un autre glucocorticoïde puissant aux propriétés anti-inflammatoires similaires.
Dexaméthasone : Un glucocorticoïde largement utilisé pour traiter diverses affections inflammatoires.
Unicité
L'enbutate d'icométhasone est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Sa forte puissance et son profil de liaison spécifique aux récepteurs en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVJYNSSSHXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470934 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-23-1 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



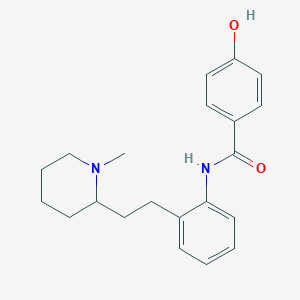
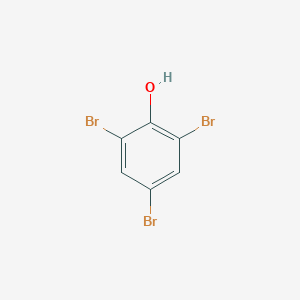
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)

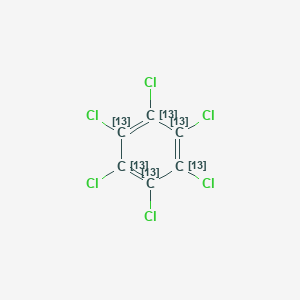
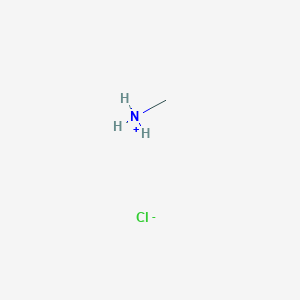
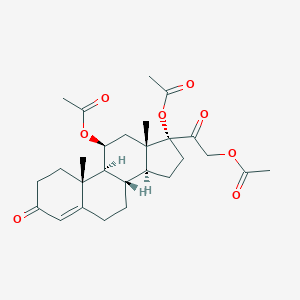
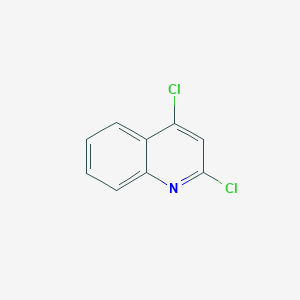
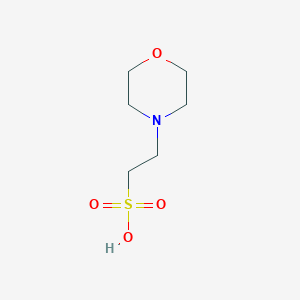
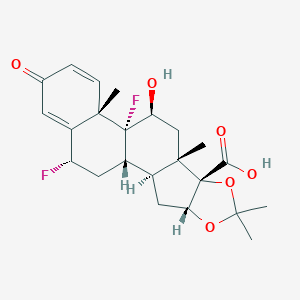
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
